![molecular formula C21H24N4O5S B2575328 tert-butyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate CAS No. 1251641-48-1](/img/structure/B2575328.png)

tert-butyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

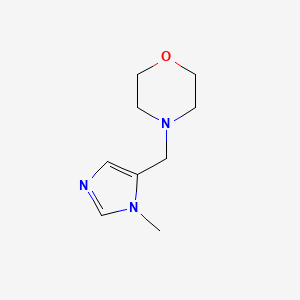

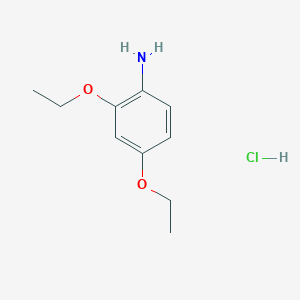

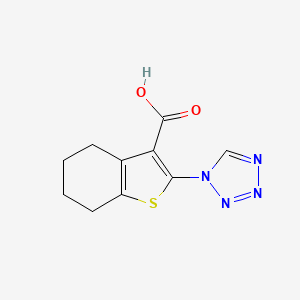

The compound “tert-butyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate” is a complex organic molecule with the molecular formula C21H24N4O5S . It is likely to be used in advanced organic synthesis, given its intricate structure.

Molecular Structure Analysis

The molecule consists of several distinct functional groups, including an isoquinoline ring, a triazole ring, and a sulfonyl group . The presence of these groups suggests that the molecule could participate in a variety of chemical reactions .Chemical Reactions Analysis

While specific reactions involving this compound are not available, compounds containing similar functional groups are known to participate in a variety of reactions. For example, triazoles can act as ligands in coordination chemistry, participate in click reactions, and undergo various substitution and addition reactions .Applications De Recherche Scientifique

Chemical Space Expansion: Novel Pharmacophores

The compound’s unique structure offers a convenient entry point to novel chemical space complementary to piperidine ring systems. Recent analysis of drug-like chemical space has revealed that relatively few structural frameworks dominate the vast array of potential chemical diversity. By identifying novel, readily accessible synthetic templates like tert-butyl 2-[3-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate, we can expand drug-like chemical diversity beyond the commonly encountered piperidine and piperazine moieties .

Bcl-2/Bcl-xL Inhibition for Tumor Treatment

tert-Butyl Oxobutyrate: (a derivative of the compound) serves as a chemical reagent in the preparation of a potent Bcl-2/Bcl-xL inhibitor. This inhibitor has shown promise in tumor inhibition. Researchers are exploring its potential as a therapeutic agent for cancer treatment .

HIV-1 Inhibition via Small Molecule-Peptide Conjugates

The compound has been utilized in the synthesis of potent small molecule-peptide conjugates. These conjugates hold potential for inhibiting HIV-1. Researchers are investigating their efficacy and safety as antiviral agents .

Prodrugs and Metabolism Studies

Researchers have studied prodrugs based on tert-butyl esters. These prodrugs undergo ester hydrolysis, likely catalyzed by carboxylesterase enzyme CES1 in the gastrointestinal tract. Interestingly, the tert-butyl ester itself is resistant to hydrolysis in GI tissue. Such studies provide insights into drug metabolism and bioavailability .

Synergic Synthesis and Characterization

The compound has been involved in synergic synthesis efforts. Researchers have explored its reactivity and properties, aiming to create novel derivatives with potential applications in medicinal chemistry .

Functionalization of Azetidine and Cyclobutane Rings

The compound and related intermediates allow for selective derivatization on the azetidine and cyclobutane rings. Researchers can incorporate moieties in the 2-, 5-, and 6-positions, providing flexibility to access specific targets of interest .

Safety and Hazards

Orientations Futures

Given the complexity of this molecule and the presence of several functional groups, it could be a candidate for further study in the field of medicinal chemistry or materials science. The triazole ring, in particular, is a common feature in many pharmaceutical compounds, suggesting potential applications in drug design .

Propriétés

IUPAC Name |

tert-butyl 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O5S/c1-21(2,3)30-19(26)14-25-20(27)24-13-17(8-9-18(24)22-25)31(28,29)23-11-10-15-6-4-5-7-16(15)12-23/h4-9,13H,10-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTZZGCQQOMKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2575246.png)

![5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2575248.png)

![4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575251.png)

![4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2575258.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2575259.png)